

# Central Nervous System Effects of L-364,918: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

L-364,918, also known as Devazepide, is a potent and selective antagonist of the cholecystokinin A (CCKA) receptor. Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a significant role in various physiological processes within the central nervous system (CNS), including satiety, anxiety, and dopamine modulation. By blocking the action of CCK at its CCKA receptors, L-364,918 provides a valuable pharmacological tool to investigate the physiological and pathological roles of this signaling pathway in the brain. This technical guide provides a comprehensive overview of the CNS effects of L-364,918, including quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

## **Data Presentation**

The following tables summarize the quantitative data on the effects of L-364,918 administration across various CNS-related experimental paradigms.

Table 1: Effects of L-364,918 on Food Intake



Animal Model	Drug Administration Route	Dose	Effect on Food Intake	Reference
Non-deprived Rats	Intraperitoneal (i.p.)	10 - 100 μg/kg	Increased intake of a palatable diet during a 30- minute test period.[1]	[1]
Fasted Rats	Intraperitoneal (i.p.)	100 μg/kg	Antagonized the reduction in food intake produced by exogenous CCK-8 (10 µg/kg, i.p.).[1]	[1]

Table 2: Central Effects of L-364,918 on Colonic Motility in Dogs

Administration Route	Dose	Effect on Feeding- Induced Colonic Hyperactivity	Reference
Intravenous (i.v.)	5 μg/kg	26.2% reduction in postprandial colonic motor index.	
Intravenous (i.v.)	10 μg/kg	80.1% reduction in postprandial colonic motor index.	
Intracerebroventricular (i.c.v.)	1 μg/kg	67.5% reduction in feeding-induced colonic hyperactivity (p < 0.01).	_

Table 3: Receptor Binding Affinity of L-364,918



Receptor Type	Tissue Source	Ligand	Kd (nM)	Reference
CCK Receptor	Rat Pancreas (Solubilized)	INVALID-LINK L-364,718	0.53	

## **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in this guide.

## **Assessment of Food Intake in Rats**

Objective: To determine the effect of L-364,918 on food intake.

Animal Model: Male rats.

#### Drug Administration:

- L-364,918 is dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection.
- Doses ranging from 10 to 100 μg/kg have been shown to be effective.[1]

Procedure for Palatable Diet Intake in Non-deprived Rats:

- Rats are individually housed and have free access to standard chow and water.
- On the test day, rats are injected with either vehicle or L-364,918.
- Thirty minutes after injection, a pre-weighed amount of a palatable diet (e.g., sweetened mash) is presented to each rat.
- Food intake is measured by weighing the remaining food after a 30-minute period.[1]

Procedure for Antagonism of CCK-8-induced Satiety in Fasted Rats:

- Rats are fasted overnight with free access to water.
- Rats are pre-treated with either vehicle or L-364,918 (100 μg/kg, i.p.).



- Fifteen minutes later, rats are injected with either vehicle or cholecystokinin-octapeptide (CCK-8; 10 μg/kg, i.p.).
- Standard laboratory chow is presented immediately after the second injection.
- Food intake is measured at regular intervals (e.g., 30, 60, 120 minutes).[1]

## In Vivo Microdialysis for Dopamine Measurement in the Nucleus Accumbens

Objective: To measure extracellular dopamine levels in the nucleus accumbens following L-364,918 administration.

Animal Model: Male rats.

#### Surgical Procedure:

- Rats are anesthetized and placed in a stereotaxic frame.
- A guide cannula is surgically implanted, targeting the nucleus accumbens.
- The cannula is secured to the skull with dental cement.
- Animals are allowed to recover for several days.

#### Microdialysis Procedure:

- On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
- The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 μL/min).
- After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
- L-364,918 is administered (e.g., via i.p. injection or through reverse dialysis into the probe).
- Dialysate samples continue to be collected to measure changes in dopamine concentration.



 Dopamine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

## **Elevated Plus-Maze Test for Anxiety-Related Behavior**

Objective: To assess the anxiolytic or anxiogenic effects of L-364,918.

Animal Model: Mice or rats.

#### Apparatus:

 A plus-shaped maze elevated from the floor, consisting of two open arms and two closed arms.

#### Procedure:

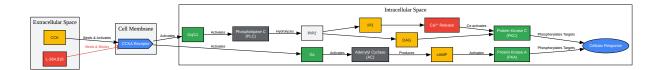
- Animals are habituated to the testing room for at least 30 minutes prior to the test.
- Animals are administered L-364,918 or vehicle at a specified time before the test.
- Each animal is placed in the center of the maze, facing one of the open arms.
- The animal is allowed to freely explore the maze for a set period (typically 5 minutes).
- Behavior is recorded using a video camera and analyzed for:
  - Time spent in the open arms.
  - Number of entries into the open arms.
  - Time spent in the closed arms.
  - Number of entries into the closed arms.
- An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

## Signaling Pathways and Experimental Workflows



## **CCKA Receptor Signaling Pathway**

The cholecystokinin A (CCKA) receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins, but can also couple to Gs. L-364,918 acts as a competitive antagonist, blocking the binding of CCK to the receptor and thereby inhibiting these downstream signaling cascades.



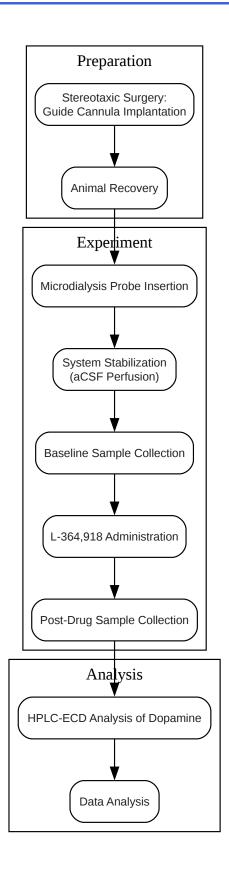
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Caption: CCKA Receptor Signaling Pathway Antagonized by L-364,918.

## **Experimental Workflow: In Vivo Microdialysis**

The following diagram illustrates the typical workflow for an in vivo microdialysis experiment to measure neurotransmitter levels.





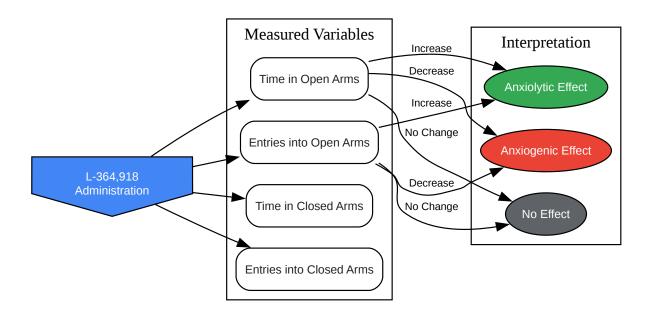
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Caption: Workflow for In Vivo Microdialysis Experiment.



## Logical Relationship: Elevated Plus-Maze

This diagram shows the logical relationship between the experimental variables and the interpretation of results in the elevated plus-maze test.



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Caption: Logic of the Elevated Plus-Maze for Anxiety Assessment.

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## References

- 1. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
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